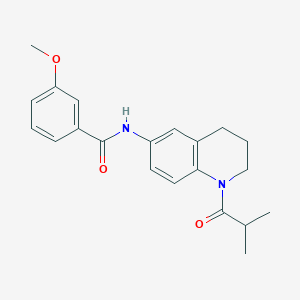

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

Description

N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted at the 1-position with an isobutyryl group and at the 6-position with a 3-methoxybenzamide moiety. The tetrahydroquinoline scaffold is a partially saturated heterocycle, which enhances conformational rigidity compared to fully aromatic quinoline derivatives. The 3-methoxybenzamide group introduces electron-donating methoxy functionality, which may modulate electronic properties and solubility.

Properties

IUPAC Name |

3-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-14(2)21(25)23-11-5-7-15-12-17(9-10-19(15)23)22-20(24)16-6-4-8-18(13-16)26-3/h4,6,8-10,12-14H,5,7,11H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSZQANCNJXQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a tetrahydroquinoline core, which is known for its presence in various natural products and pharmaceuticals. The isobutyryl group and the methoxybenzamide moiety contribute to its unique chemical properties and potential biological activities.

Structural Comparison

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | Methoxy group on benzamide | Altered reactivity and potential biological activity |

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide | Two methoxy groups | Enhanced solubility and modified interaction profiles |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | Nitro group instead of acyl | Different electronic properties affecting reactivity |

Anticonvulsant Properties

Research has indicated that this compound may possess anticonvulsant properties. A study published in Bioorganic & Medicinal Chemistry explored a series of derivatives from the tetrahydroquinoline family for their anticonvulsant activity. Among these compounds, this specific derivative exhibited potent effects in a maximal electroshock seizure (MES) model in mice. However, further studies are required to elucidate the mechanisms of action and explore its therapeutic applications for epilepsy.

Kinase Inhibition

Another significant area of research involves the compound's potential as a kinase inhibitor. A study published in the European Journal of Medicinal Chemistry identified moderate inhibitory activity against several kinases including Aurora A kinase and Bruton's tyrosine kinase (BTK). These findings suggest that this compound could be relevant in treating diseases associated with these kinases. However, further investigation is necessary to determine its selectivity and therapeutic applications.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Interaction studies have shown that it can bind to specific enzymes or modulate receptor activity. These interactions may lead to significant pharmacological effects which could be harnessed for drug development focused on conditions such as cancer or neurological disorders.

Study 1: Anticonvulsant Activity

In a controlled study assessing the anticonvulsant effects of various tetrahydroquinoline derivatives including this compound:

- Objective : To evaluate the anticonvulsant efficacy using the MES model.

- Results : The compound showed significant seizure protection at doses lower than those required for other tested derivatives.

Study 2: Kinase Inhibition Profile

A detailed evaluation was conducted on the kinase inhibition profile of this compound:

- Objective : To assess inhibitory effects against Aurora A kinase and BTK.

- Results : The compound demonstrated moderate inhibition with IC50 values indicating potential for further development as a targeted therapy against malignancies associated with these kinases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:

- The cyclopropanecarbonyl group in adds rigidity and unique electronic effects due to the strained cyclopropane ring.

- Heterocycle Modifications: The thiazol ring in expands π-system conjugation and may enhance binding affinity in biological targets (e.g., kinases). In contrast, the tetrahydroquinoline core in the target compound and provides a semi-rigid scaffold for functional group positioning.

Spectroscopic and Crystallographic Analysis

- The acetyl derivative likely shares similar spectral signatures, with downfield shifts for the methoxy and amide protons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.